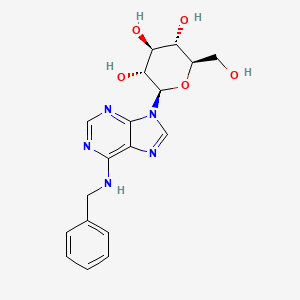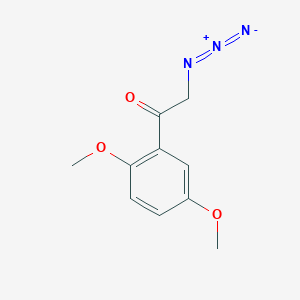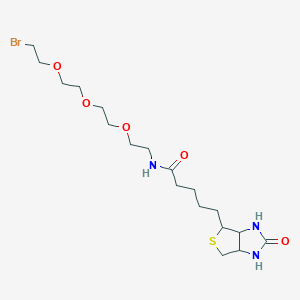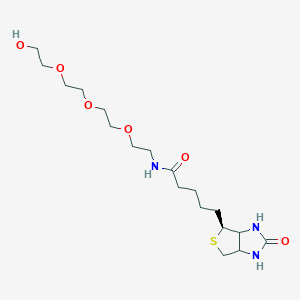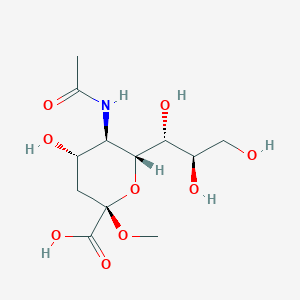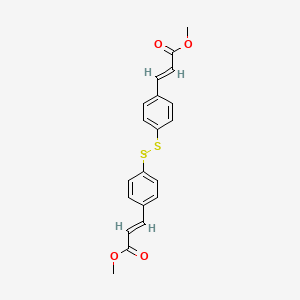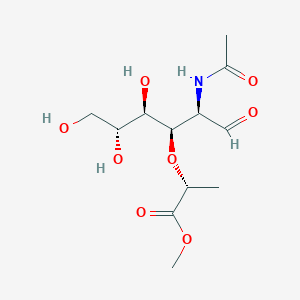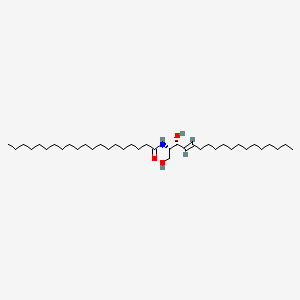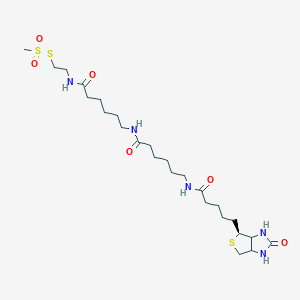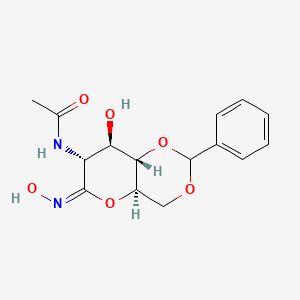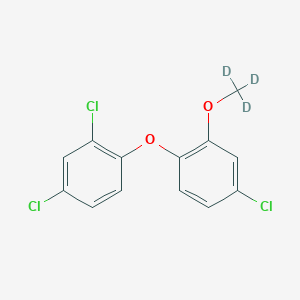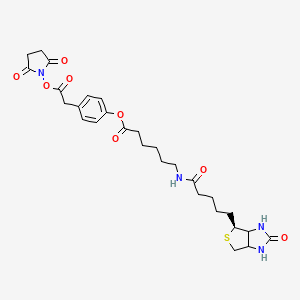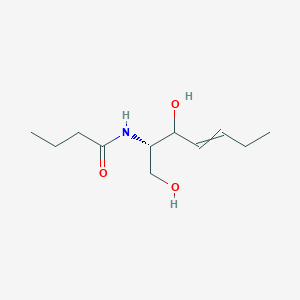
1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyrannose
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related carbohydrate molecules often involves multiple steps, including per-O-acetylation, formation of acetobromomannose, and triflation of key intermediates. For example, the practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor for important biochemical molecules, demonstrates the complex procedures involved in synthesizing such compounds. These processes highlight the intricate steps and conditions necessary to achieve the desired molecular structure and purity (Toyokuni et al., 2004).
Molecular Structure Analysis
The molecular structure of carbohydrates like 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-D-mannopyranose is characterized by its complex acetyl groups and the mannopyranosyl backbone. Structural analyses, such as X-ray crystallography, have been employed to confirm the structure of similar carbohydrate molecules, revealing the spatial arrangement of atoms and the configuration of its acetyl and mannopyranosyl groups (Turney et al., 2019).
Chemical Reactions and Properties
Carbohydrate molecules undergo various chemical reactions, including acetonation, benzylidene acetal fragmentation, and glycosylation, to form complex structures. These reactions are pivotal for modifying the chemical properties of the molecule for specific applications, such as in the synthesis of glycosidic linkages and the introduction of functional groups that are essential for further chemical transformations (Gelas & Horton, 1978).
Applications De Recherche Scientifique
Enzymatic Activities and Applications
1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyrannose is intricately linked with the study and application of various enzymes. For instance, microbial mannosidases, which act on mannopyranosyl linkages, have shown significant potential in bioethanol production, synthesis of alkyl glycosides, and as pharmaceutical agents. These enzymes, produced primarily by bacteria and fungi, exhibit wide pH and temperature activity ranges, underscoring their industrial and biotechnological relevance (Chauhan & Gupta, 2017).
Structural and Functional Diversity in Proteins
The compound plays a role in the study of C-mannosylation, a form of glycosylation that enhances the structural and functional diversity of proteins. This modification involves the formation of a carbon-carbon bond with the tryptophan residue, highlighting the importance of mannopyranosyl units in protein stability, secretion, and function. The comprehensive review of C-mannosylated proteins contributes to our understanding of their structural complexity and functional implications, with potential applications in human health and biotechnology (Crine & Acharya, 2021).
Synthesis of Inhibitors for Carbohydrate Processing Enzymes
The compound is also relevant in the synthesis of inhibitors targeting carbohydrate processing enzymes. These inhibitors, designed as C-glycoside mimetics, have applications in disrupting the enzymatic activities crucial for the pathogenesis of various diseases. This research opens up possibilities for developing novel therapeutic agents against diseases involving carbohydrate processing enzymes (Cipolla, La Ferla, & Nicotra, 1997).
D-Glucans and Their Derivatives
Chemically modified D-glucans, where modifications like acetylation are applied, showcase enhanced solubility and biological activities, including antioxidation and anticoagulation. This insight into the chemical modifications of polysaccharides like D-glucans expands their potential applications in biotechnology, pharmaceuticals, and healthcare (Kagimura et al., 2015).
O-antigen Structural Variation
The study of O-antigen structural variation in bacterial pathogens and symbionts, influenced by sugar components including mannose, underscores the compound's importance in microbial interactions with hosts. Understanding these variations can inform the development of vaccines and therapies targeting bacterial infections and symbiotic relationships (Lerouge & Vanderleyden, 2001).
Propriétés
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-12(2)30)23(41-14(4)32)25(43-16(6)34)27(46-19)38-10-20-22(40-13(3)31)24(42-15(5)33)26(44-17(7)35)28(47-20)45-18(8)36/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25+,26+,27+,28?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTLGGDVHFXGLI-RHRLCGFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101125632 | |
| Record name | D-Mannopyranose, 6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-, 1,2,3,4-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyrannose | |
CAS RN |
123809-60-9 | |
| Record name | D-Mannopyranose, 6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-, 1,2,3,4-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123809-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Mannopyranose, 6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-, 1,2,3,4-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



